1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the incorporation of the piperazine and sulfone groups. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Incorporation of the Piperazine and Sulfone Groups: These groups can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with appropriate sulfonyl chlorides.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-pyrazol-5-yl 2-(methylsulfonyl)-4-(trifluoromethyl) Benzoate: This compound is an intermediate in the synthesis of herbicides and has similar structural features.
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl derivatives: These compounds are used as BRAF V600E inhibitors and have applications in cancer treatment.
3(5)-Substituted Pyrazoles: These compounds are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems.
The uniqueness of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE lies in its combination of a pyrazole ring, a trifluoromethyl group, a piperazine ring, and a sulfone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21F3N4O2S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C17H21F3N4O2S/c1-13-16(12-22(2)21-13)27(25,26)24-8-6-23(7-9-24)11-14-4-3-5-15(10-14)17(18,19)20/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI Key |
AGDHGSDFFVSWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
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